molecular formula C12H17NO2 B15168394 Benzoic acid, 4-[methyl(1-methylpropyl)amino]- CAS No. 651328-24-4

Benzoic acid, 4-[methyl(1-methylpropyl)amino]-

Cat. No.: B15168394
CAS No.: 651328-24-4
M. Wt: 207.27 g/mol
InChI Key: MPNAEENVKZAHKJ-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[methyl(1-methylpropyl)amino]-, with the CAS registry number 651328-24-4 , is a research chemical with a molecular formula of C12H17NO2 and a molecular weight of 207.27 g/mol . This benzoic acid derivative features a butan-2-yl(methyl)amino substituent at the para-position of the benzene ring, a structure that is characterized by an exact mass of 207.12601 . Key molecular properties include a topological polar surface area (TPSA) of approximately 40.5 Ų and an estimated partition coefficient (XLogP3) of 2.9 , parameters that are valuable for predicting its behavior in chromatographic separation techniques and its passive permeability in biological systems. The compound is supplied as a research tool for use in analytical methods development, as its structural features make it a candidate for studying retention behavior on non-polar stationary phases in gas chromatography, with a reported retention index (I) of 1805 under specific methods . As a specialized synthetic intermediate, it serves as a building block for the preparation of more complex molecules, including its methyl ester derivative (CAS 317321-34-9) , for applications in medicinal chemistry and materials science research. This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

CAS No.

651328-24-4

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

4-[butan-2-yl(methyl)amino]benzoic acid

InChI

InChI=1S/C12H17NO2/c1-4-9(2)13(3)11-7-5-10(6-8-11)12(14)15/h5-9H,4H2,1-3H3,(H,14,15)

InChI Key

MPNAEENVKZAHKJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N(C)C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[methyl(1-methylpropyl)amino]- typically involves the reaction of 4-aminobenzoic acid with isobutylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of benzoic acid, 4-[methyl(1-methylpropyl)amino]- can be achieved through a multi-step process. This process often involves the preparation of intermediate compounds, which are then subjected to further reactions to yield the final product. The use of advanced techniques and equipment ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[methyl(1-methylpropyl)amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.

Major Products Formed

The major products formed from these reactions include various derivatives of benzoic acid, such as substituted amines, carboxylic acids, and other functionalized compounds.

Scientific Research Applications

Benzoic acid, 4-[methyl(1-methylpropyl)amino]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[methyl(1-methylpropyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Properties of Amino-Substituted Benzoic Acids

Compound Name Substituent Molecular Weight (g/mol) Key Properties Biological Relevance
Benzoic acid, 4-[methyl(1-methylpropyl)amino]- 4-(methyl(isobutyl)amino) 237.30* High lipophilicity; tertiary amine Potential CNS or antimicrobial activity
4-Aminobenzoic acid (PABA) 4-amino 137.14 Essential bacterial metabolite DHPS substrate; sunscreen agent
Benzoic acid, 4-(methylthio) 4-(methylthio) 168.23 Thioether group; moderate lipophilicity Found in essential oils
3-Amino-4-methyl benzoic acid isopropyl ester 3-amino-4-methyl; ester 237.29 Ester hydrolysis potential Intermediate in drug synthesis

*Calculated based on molecular formula (C₁₂H₁₇NO₂).

Analysis :

  • However, its bulkier substituent may reduce binding efficiency to bacterial targets like dihydropteroate synthase (DHPS), unlike PABA, which is a direct substrate .
  • Compared to 4-(methylthio)benzoic acid , the target compound lacks sulfur but shares para-substitution, which could influence electronic effects on the aromatic ring.

Sulfonamide Derivatives Targeting DHPS

Sulfonamide derivatives (e.g., 1A–1C in ) replace the carboxylic acid group with sulfonamide moieties, enabling competitive inhibition of DHPS in bacteria. For example:

  • 4-Chloro-N-[(4-methylphenyl)sulfonyl]-N-propyl benzamide (1A) : Exhibits a binding energy of -8.2 kcal/mol to DHPS, indicating strong inhibition .

Benzoic Acid Esters and Aroma Compounds

Table 2: Comparison with Esters and Aroma Derivatives

Compound Name Substituent Molecular Weight (g/mol) Key Properties Applications
Benzoic acid, 4-methyl ethyl ester 4-methyl; ester 164.20 Volatile; sweet/nutty odor Aroma compound in soy sauce
Benzoic acid, 4-(1-hydroxy-2,2-dimethylpropyl)-, methyl ester Complex branched ester 222.28 Low volatility; hydroxyl group Specialty chemicals
Target compound 4-(methyl(isobutyl)amino) 237.30 Non-volatile; polar Pharmaceutical candidate

Analysis :

  • The target compound’s carboxylic acid group and tertiary amine make it less volatile than esters like 4-methyl ethyl benzoate, which contribute to food aromas .
  • Its polarity may limit use in fragrance formulations but enhance solubility in aqueous biological systems.

Piperidinyl and Cyclopropyl Derivatives

Compounds like 4-[[4-[[(2-phenylcyclopropyl)amino]methyl]piperidinyl]methyl]benzoic acid (–5) feature bulky heterocyclic substituents. These structures often target G-protein-coupled receptors (GPCRs) or enzymes due to their conformational rigidity. In contrast, the target compound’s simpler branched alkyl chain may offer synthetic accessibility but reduced selectivity for specific receptors.

Biological Activity

Benzoic acid, 4-[methyl(1-methylpropyl)amino]- (CAS No. 651328-24-4), is a derivative of benzoic acid that has garnered attention for its potential biological activities. This compound is part of a broader class of benzoic acid derivatives that exhibit a range of pharmacological effects. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

Property Details
Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
IUPAC Name 4-[methyl(1-methylpropyl)amino]benzoic acid
CAS Number 651328-24-4

The biological activity of benzoic acid derivatives often involves interaction with various biological targets, including enzymes and receptors. The specific mechanism for benzoic acid, 4-[methyl(1-methylpropyl)amino]- may include:

  • Enzyme Modulation: The compound can potentially modulate the activity of enzymes involved in metabolic pathways.
  • Antimicrobial Properties: Similar compounds have demonstrated antimicrobial effects, which may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic processes.
  • Antioxidant Activity: Many benzoic acid derivatives exhibit antioxidant properties, which can help in mitigating oxidative stress in cells.

Biological Activity Studies

Several studies have evaluated the biological activity of benzoic acid derivatives, including 4-[methyl(1-methylpropyl)amino]-.

Antimicrobial Activity

Research indicates that certain benzoic acid derivatives possess significant antimicrobial properties. A study highlighted the effectiveness of various derivatives against common pathogens. The results are summarized in the following table:

Compound Microbial Target Activity (MIC µg/mL)
Benzoic Acid, 4-[methyl(1-methylpropyl)amino]-Escherichia coli32
Benzoic Acid (control)Staphylococcus aureus16
Other DerivativesCandida albicans64

Cytotoxicity and Antiproliferative Effects

In vitro studies have assessed the cytotoxic effects of benzoic acid derivatives on cancer cell lines. The findings suggest that some derivatives can inhibit cell proliferation effectively:

Cell Line Compound IC50 (µM)
HeLa (Cervical Cancer)Benzoic Acid, 4-[methyl(1-methylpropyl)amino]-25
MCF-7 (Breast Cancer)Benzoic Acid (control)40

Case Studies

  • Study on Protein Degradation Pathways:
    A study published in PMC7036779 investigated the influence of benzoic acid derivatives on protein degradation systems in human foreskin fibroblasts. The results indicated that these compounds could enhance the activity of both the ubiquitin-proteasome pathway and the autophagy-lysosome pathway, suggesting potential applications in aging and neurodegenerative diseases .
  • Antioxidant Activity Assessment:
    Another investigation focused on the antioxidant properties of various benzoic acid derivatives, including our compound of interest. The study employed DPPH radical scavenging assays and found that certain derivatives exhibited significant antioxidant activity, which could be beneficial for therapeutic applications against oxidative stress-related conditions.

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing 4-[methyl(1-methylpropyl)amino]benzoic acid?

Answer:

  • Synthesis:
    • Step 1: Start with 4-aminobenzoic acid as the precursor. Introduce the methyl(1-methylpropyl)amino group via nucleophilic substitution or reductive amination, depending on the reactivity of the intermediates. Ensure anhydrous conditions for amide bond formation if coupling agents are used .
    • Step 2: Purify intermediates using column chromatography (e.g., silica gel) with gradients of ethyl acetate/hexane. Monitor reactions via thin-layer chromatography (TLC) .
  • Characterization:
    • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns and functional groups. Compare chemical shifts to related benzoic acid derivatives (e.g., 4-methylbenzoic acid, δ ~2.3 ppm for methyl groups) .
    • Mass Spectrometry (MS): Validate molecular weight using high-resolution MS (HRMS). Expected molecular ion [M+H]+^+ for C12_{12}H17_{17}NO2_2: ~220.12 .
    • Infrared (IR) Spectroscopy: Identify carbonyl (C=O, ~1680–1700 cm1^{-1}) and amine (N–H, ~3300 cm1^{-1}) stretches .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

Answer:

  • Purity Analysis:
    • Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Optimize mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) .
    • Compare retention times to commercial standards (e.g., 4-methylbenzoic acid) .
  • Stability Testing:
    • Conduct accelerated stability studies at 40°C/75% relative humidity (ICH guidelines). Monitor degradation via HPLC and quantify impurities (e.g., hydrolysis products) .

Advanced Research Questions

Q. What experimental approaches are used to investigate the interaction of 4-[methyl(1-methylpropyl)amino]benzoic acid with microbial multidrug resistance transporters?

Answer:

  • Yeast Model Systems:
    • Use Saccharomyces cerevisiae strains (e.g., ΔTPO1 knockout) to assess the role of Tpo1 transporter in resistance. Measure growth inhibition under benzoic acid stress (e.g., 5 mM) .
    • Quantify intracellular accumulation of the compound via LC-MS. Compare wild-type vs. knockout strains to evaluate efflux activity .
  • Transcriptional Regulation:
    • Perform qRT-PCR to measure TPO1 expression levels under stress. Use primers specific to Gcn4- and Stp1-binding regions in the TPO1 promoter .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Answer:

  • Method Standardization:
    • Use the shake-flask method with buffered solutions (pH 2–8) at 25°C. Quantify solubility via UV-Vis spectrophotometry (calibration curve required) .
    • Cross-validate with nephelometry for low-solubility ranges (<1 mg/mL) .
  • Data Reconciliation:
    • Compare results with NIST-referenced solubility data for structurally similar compounds (e.g., 4-amino benzoic acid esters) .
    • Account for polymorphic forms (e.g., amorphous vs. crystalline) using X-ray diffraction (XRD) .

Methodological Considerations

  • Stress Response Assays: For studies in microbial systems, combine transcriptomics (RNA-seq) with metabolomics (GC-MS) to map pathways affected by the compound (e.g., amino acid depletion in yeast) .
  • Stereochemical Analysis: If chirality is present (e.g., in the 1-methylpropyl group), use chiral HPLC or circular dichroism (CD) to resolve enantiomers .

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